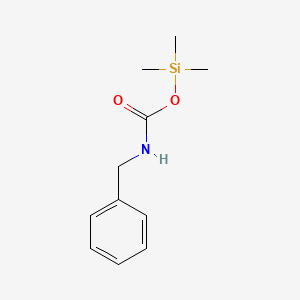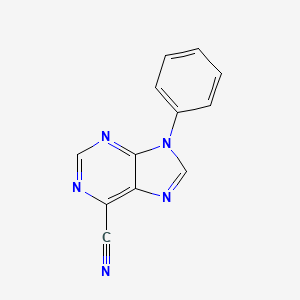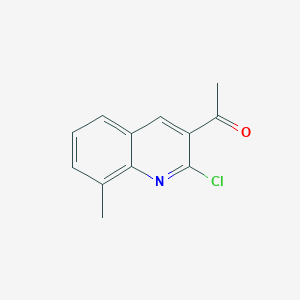
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a hydroxy group, a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone typically involves the nitration of 2-hydroxy-5-methoxy-4-methylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methoxy-4-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methoxy-4-methyl-3-aminophenyl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone: Similar structure but different position of the nitro group.
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): Lacks the nitro group and has different biological activities.
Uniqueness
1-(2-Hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone is unique due to the specific arrangement of functional groups on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both electron-donating (methoxy, hydroxy) and electron-withdrawing (nitro) groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methoxy-4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-5-8(16-3)4-7(6(2)12)10(13)9(5)11(14)15/h4,13H,1-3H3 |
Clave InChI |
LVDQDUFSXXZLRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)


![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)


![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)


